molecular formula C18H21ClN2O4S B7700065 N-(2-hydroxyethyl)-2-{N-[(3-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamide

N-(2-hydroxyethyl)-2-{N-[(3-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamide

Cat. No.: B7700065
M. Wt: 396.9 g/mol
InChI Key: UDVMFKIPBMMQCJ-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-{N-[(3-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a hydroxyethyl group, a methylphenyl group, and a chlorobenzenesulfonamido group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-{N-[(3-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N-(3-methylbenzyl)ethanolamine to form an intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-{N-[(3-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the chlorobenzenesulfonamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

N-(2-hydroxyethyl)-2-{N-[(3-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-{N-[(3-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)ethylenediamine: Known for its use in the synthesis of ionic liquids and coordination polymers.

    N-(2-hydroxyethyl)phthalimide: Used as a cross-linking agent in biological research.

Uniqueness

N-(2-hydroxyethyl)-2-{N-[(3-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across different scientific disciplines, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-14-3-2-4-15(11-14)12-21(13-18(23)20-9-10-22)26(24,25)17-7-5-16(19)6-8-17/h2-8,11,22H,9-10,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVMFKIPBMMQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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